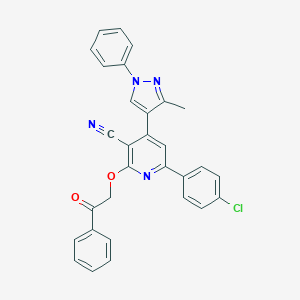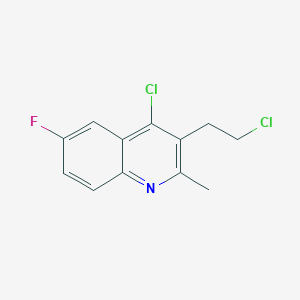![molecular formula C17H9BrN4S B292917 3-(4-bromophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene](/img/structure/B292917.png)
3-(4-bromophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that combines multiple functional groups, including a bromophenyl group, a thiazole ring, and a triazinoindole system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-bromophenyl isothiocyanate with hydrazine derivatives can lead to the formation of the thiazole ring, which is then further reacted with indole derivatives to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
1-(4-Bromophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-(4-Bromophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Triazole Derivatives: Triazole-containing compounds, such as fluconazole, also show antimicrobial and antifungal properties.
Indole Derivatives: Indole-based compounds, like indomethacin and tryptophan, are known for their diverse biological activities.
Uniqueness
1-(4-Bromophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is unique due to its combination of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the bromophenyl group, thiazole ring, and triazinoindole system makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H9BrN4S |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
3-(4-bromophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C17H9BrN4S/c18-11-7-5-10(6-8-11)14-9-23-17-21-20-15-12-3-1-2-4-13(12)19-16(15)22(14)17/h1-9H |
InChIキー |
LKIRUXUUHLFBQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)Br |
正規SMILES |
C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B292835.png)
![1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B292838.png)
![8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide](/img/structure/B292839.png)
![8-(4-Chlorobenzoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl methyl sulfide](/img/structure/B292840.png)

![2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide](/img/structure/B292845.png)
![ethyl ({4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-cyano-6-phenyl-2-pyridinyl}oxy)acetate](/img/structure/B292846.png)



![N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B292850.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)
